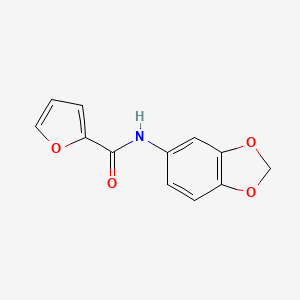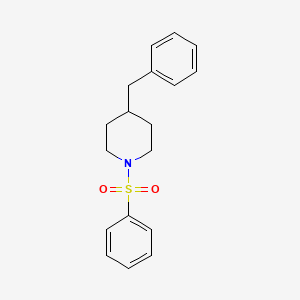![molecular formula C15H25N5O B5504154 2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5504154.png)
2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound "2,2-dimethyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)propanamide" is a pyrimidine derivative, a class known for their wide range of biological activities and applications in chemical synthesis. Pyrimidine, a heterocyclic aromatic organic compound, is similar to pyridine and benzene but with two nitrogen atoms at positions 1 and 3 in the ring structure.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of substituted anilines with cyanamide, dimethylamino-1-pyridyl-2-propenone, or similar reagents. A study by Koroleva et al. (2011) demonstrated the formation of pyrimidin-2-ylcyanamide and 2-aminopyrimidine in reactions involving aniline derivatives, highlighting methods for creating pyrimidine rings through interactions with cyanamide (Koroleva et al., 2011).
Molecular Structure Analysis
Pyrimidine derivatives exhibit a variety of molecular structures, with their configuration significantly impacting their chemical behavior and biological activity. For instance, studies have shown different pyrimidine compounds to adopt planar or non-planar conformations based on the substituents on the pyrimidine ring. These structural variations can influence the compound's hydrogen bonding patterns and crystal packing, as evidenced in the work by Trilleras et al. (2008), which explored the hydrogen-bonded structures of related pyrimidine compounds (Trilleras et al., 2008).
科学的研究の応用
Crystal Structure and Supramolecular Aggregation
Research by Trilleras et al. (2008) on compounds with similar pyrimidine structures has demonstrated the nonplanarity of pyrimidine rings due to hydrogen bonding, leading to different supramolecular aggregations. This study emphasizes the structural diversity and potential applications of pyrimidine derivatives in material science and crystal engineering (Trilleras, Low, Cobo, Marchal, & Glidewell, 2008).
Biological Evaluation of Pyrazolopyrimidines
Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines, showcasing their potential as anticancer and anti-5-lipoxygenase agents. This highlights the therapeutic potential of pyrimidine derivatives in developing new pharmacological agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Synthesis and Properties of Tetrahydro Pyrido Pyrimidines
Nagamatsu et al. (1984) explored the synthesis and properties of tetrahydro pyrido pyrimidines, which could serve as a basis for designing novel compounds with unique physical or chemical properties for various applications in organic synthesis and medicinal chemistry (Nagamatsu, Koga, & Yoneda, 1984).
Herbicidal Activity of Pyrimidinone Derivatives
A study by Liu and Shi (2014) on the synthesis of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides revealed moderate to good selective herbicidal activity. This suggests the potential of pyrimidine derivatives in agricultural chemistry for developing new herbicides (Liu & Shi, 2014).
Antimicrobial Agents from Pyrimidinones and Oxazinones
Hossan et al. (2012) synthesized a series of compounds using citrazinic acid, including pyrimidinones and oxazinones, showing promising antibacterial and antifungal activities. This demonstrates the role of pyrimidine derivatives in the development of new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
特性
IUPAC Name |
2,2-dimethyl-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-15(2,3)14(21)17-7-6-16-12-10-13(19-11-18-12)20-8-4-5-9-20/h10-11H,4-9H2,1-3H3,(H,17,21)(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBFDKHBDCNYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCNC1=CC(=NC=N1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504074.png)


![8-(3,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5504101.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine oxalate](/img/structure/B5504118.png)
![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}-2-phenoxyacetamide](/img/structure/B5504121.png)
![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[4-(2-thienyl)butanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5504137.png)
![4-[tert-butyl(4-nitrobenzyl)amino]-4-oxobutanoic acid](/img/structure/B5504138.png)
![1-[(4-methylphenyl)sulfonyl]-N-propylprolinamide](/img/structure/B5504146.png)
![5-bromo-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]nicotinohydrazide](/img/structure/B5504150.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(2-methylbutyl)pyrimidine hydrochloride](/img/structure/B5504161.png)
